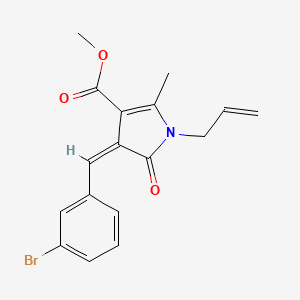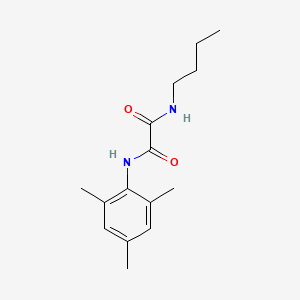![molecular formula C20H13F3N2O4 B11537008 4-nitro-2-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B11537008.png)
4-nitro-2-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ニトロ-2-[(E)-{[2-フェノキシ-5-(トリフルオロメチル)フェニル]イミノ}メチル]フェノール: は、次の化学式を持つ複雑な有機化合物です。
C20H12F3N2O4
{_svg_1}. ニトロ基、フェノキシ基、トリフルオロメチル基が含まれており、研究対象として興味深い分子です。準備方法
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation. In this process, an aryl or vinyl boron reagent reacts with an aryl or vinyl halide in the presence of a palladium catalyst. The boron reagent serves as the nucleophilic partner, transferring its organic group to the palladium center .
Reaction Conditions: The reaction conditions for Suzuki–Miyaura coupling are mild and tolerate various functional groups. Typically, the reaction occurs in a solvent (such as DMF or toluene) with a base (such as potassium carbonate) and a palladium catalyst (often PdCl₂(PPh₃)₂). The resulting product is the desired compound .
Industrial Production: While specific industrial production methods may vary, the Suzuki–Miyaura coupling can be scaled up for large-scale synthesis. Optimization of reaction conditions, choice of reagents, and purification steps are crucial for efficient production.
化学反応の分析
Reactivity: This compound can undergo various reactions, including:
Oxidation: It may participate in oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: Reduction processes can modify the nitro group or other substituents.
Substitution: Substitution reactions can occur at the phenolic or phenoxy positions.
Common Reagents: Reagents commonly used in reactions involving this compound include:
- Palladium catalysts (e.g., PdCl₂(PPh₃)₂)
- Boron reagents (e.g., organotrifluoroborates)
Major Products: The major products depend on the specific reaction conditions and the substituents present. For example, reduction of the nitro group could yield an amino derivative.
科学的研究の応用
This compound finds applications in:
Chemistry: As a versatile building block for organic synthesis.
Biology: It may serve as a probe or ligand in biological studies.
Medicine: Investigating its potential as a drug candidate.
Industry: For the development of new materials or specialty chemicals.
作用機序
The exact mechanism by which this compound exerts its effects depends on its specific application. It could interact with cellular targets, enzymes, or receptors, influencing biological processes.
類似化合物との比較
While I don’t have specific information on similar compounds, further research could explore related molecules and highlight the uniqueness of 4-nitro-2-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol .
特性
分子式 |
C20H13F3N2O4 |
|---|---|
分子量 |
402.3 g/mol |
IUPAC名 |
4-nitro-2-[[2-phenoxy-5-(trifluoromethyl)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C20H13F3N2O4/c21-20(22,23)14-6-9-19(29-16-4-2-1-3-5-16)17(11-14)24-12-13-10-15(25(27)28)7-8-18(13)26/h1-12,26H |
InChIキー |
SGSKNKVWRVCWKJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)N=CC3=C(C=CC(=C3)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3,5-bis(3-methylphenoxy)phenyl]-4-bromobenzamide](/img/structure/B11536939.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(4-aminophenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11536954.png)
![4-[(Diphenylphosphoryl)methyl]pyridine 1-oxide](/img/structure/B11536957.png)
![(5Z)-3-methyl-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11536959.png)
methanone](/img/structure/B11536963.png)
![5-[3,5-diiodo-4-(prop-2-en-1-yloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11536967.png)
![N-({N'-[(E)-(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B11536976.png)
![2-(2,3-dichlorophenyl)-N-[(E)-(2-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11536978.png)

![2-[(2E)-2-(4-butoxybenzylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-2-oxoacetamide](/img/structure/B11536991.png)
![2-Methoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate](/img/structure/B11536999.png)
![2,7-bis[4-(dimethylamino)phenyl]benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B11537003.png)
![2-Nitro-4-[(E)-[(3-nitrophenyl)imino]methyl]phenyl 3-methylbenzoate](/img/structure/B11537007.png)
